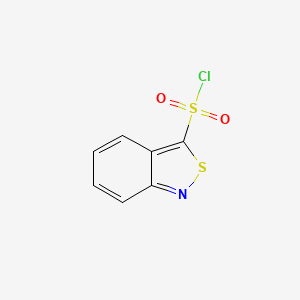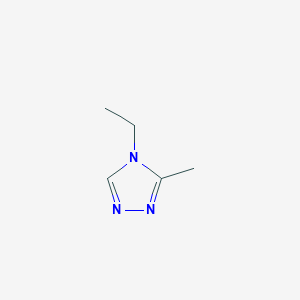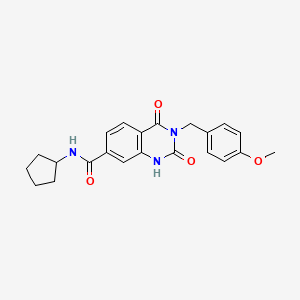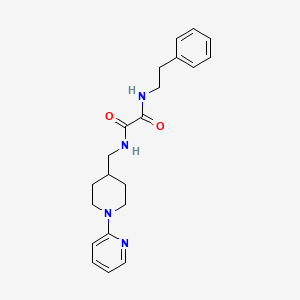![molecular formula C30H30N4O7S B2839633 N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide CAS No. 688060-94-8](/img/structure/B2839633.png)
N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide is a useful research compound. Its molecular formula is C30H30N4O7S and its molecular weight is 590.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research has been dedicated to exploring the synthesis and structural characterization of quinazoline derivatives, including the compound . These studies have aimed at understanding the chemical properties and potential for further functionalization of such compounds. For example, Rahman et al. (2014) synthesized a series of N-substituted quinazoline derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential, showcasing the broad interest in quinazoline frameworks for therapeutic applications (Rahman et al., 2014).
Antiproliferative Activity
Studies have also focused on evaluating the antiproliferative effects of quinazoline derivatives. For instance, Castro-Castillo et al. (2010) synthesized lakshminine and its derivatives, including a quinazoline framework, to test against various cancer cell lines, identifying compounds with marginal antiproliferative activity (Castro-Castillo et al., 2010).
Biological Activity and Mechanisms of Action
Further research has investigated the biological activity of quinazoline derivatives, including their mechanisms of action on cellular processes. For example, Lv and Yin (2019) designed a new heterocyclic compound related to the quinazoline structure to study its effects on cell viability, proliferation, and apoptosis in bone cancer cells, revealing its potential to block proliferation and induce apoptosis through ROS accumulation (Lv & Yin, 2019).
Pharmacological Characterization
Other studies have characterized the pharmacological properties of quinazoline derivatives, focusing on their potential as receptor antagonists or enzyme inhibitors. For instance, Catarzi et al. (2010) evaluated selected triazoloquinoxaline and quinazolinedione derivatives for their affinity at AMPA receptors, identifying potent antagonists with anticonvulsant properties (Catarzi et al., 2010).
Antimicrobial and Antitubercular Activity
Additionally, research has explored the antimicrobial and antitubercular activities of quinazoline derivatives. Maurya et al. (2013) synthesized various substituted quinazolines to evaluate their in vitro anti-tubercular activity, finding several compounds with significant activity against Mycobacterium tuberculosis (Maurya et al., 2013).
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-39-23-12-8-20(9-13-23)17-31-28(35)5-3-2-4-14-33-29(36)24-15-26-27(41-19-40-26)16-25(24)32-30(33)42-18-21-6-10-22(11-7-21)34(37)38/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVXGVKHRVZOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2839553.png)
![Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2839555.png)




![N-[3'-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2839562.png)



![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)


